1-(Piperidin-3-YL)cyclopropan-1-amine 2hcl
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Overview
Description
1-(Piperidin-3-YL)cyclopropan-1-amine 2hcl, also known as 1-(Piperidin-3-yl)cyclopropan-1-amine dihydrochloride, is a chemical compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol . This compound is primarily used in research and development within the pharmaceutical industry .
Preparation Methods
The synthesis of 1-(Piperidin-3-YL)cyclopropan-1-amine 2hcl involves several steps. One common method includes the cyclization of a suitable precursor containing a piperidine ring and a cyclopropane moiety. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Piperidin-3-YL)cyclopropan-1-amine 2hcl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Piperidin-3-YL)cyclopropan-1-amine 2hcl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-YL)cyclopropan-1-amine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(Piperidin-3-YL)cyclopropan-1-amine 2hcl can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.
Cyclopropane derivatives: Compounds containing the cyclopropane moiety may exhibit similar chemical reactivity and properties.
The uniqueness of this compound lies in its specific combination of the piperidine and cyclopropane structures, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H18Cl2N2 |
---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
1-piperidin-3-ylcyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-8(3-4-8)7-2-1-5-10-6-7;;/h7,10H,1-6,9H2;2*1H |
InChI Key |
MQOILQHBCVEPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2(CC2)N.Cl.Cl |
Origin of Product |
United States |
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